molecular formula C19H18FN3O2S B2658304 2-(4-Fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1105199-76-5

2-(4-Fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No. B2658304
CAS RN: 1105199-76-5
M. Wt: 371.43
InChI Key: ATHMBSHGQXUWML-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H18FN3O2S and its molecular weight is 371.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to 2-(4-Fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone have been synthesized using various chemical methodologies, including click chemistry. These synthesis processes often aim to create molecules with potential biological applications, characterized by spectroscopic techniques such as IR, NMR, and MS to confirm their structures. For example, the synthesis and spectroscopic characterization of 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone demonstrated the compound's thermal stability and potential for further biological application (Govindhan et al., 2017).

Antimicrobial and Antitumor Activities

Several research studies have focused on evaluating the antimicrobial and antitumor activities of compounds structurally related to the query compound. For instance, novel derivatives of 1,3,4-oxadiazole compounds showed significant cytotoxicity against various human carcinoma cell lines, indicating their potential as anticancer agents (Adimule et al., 2014). Another study on Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile revealed excellent antimicrobial activity, underscoring the therapeutic potential of these compounds (Puthran et al., 2019).

Molecular Docking and Pharmacokinetic Studies

Molecular docking and pharmacokinetic studies are crucial for understanding the interaction of these compounds with biological targets. For example, the binding analysis of a synthesized molecule with human serum albumin using fluorescence spectroscopy technique provided insights into the pharmacokinetics nature of the compound, suggesting its application in biological contexts (Govindhan et al., 2017). These studies help in predicting the efficacy and safety profile of potential therapeutic agents.

properties

IUPAC Name

2-(4-fluorophenyl)-1-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c20-15-7-5-13(6-8-15)11-17(24)23-9-1-3-14(12-23)18-21-22-19(25-18)16-4-2-10-26-16/h2,4-8,10,14H,1,3,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHMBSHGQXUWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

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